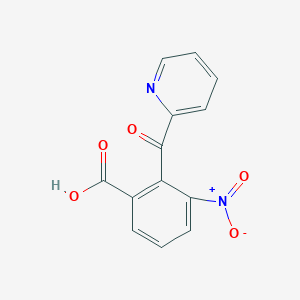
3-Nitro-2-(2-pyridinylcarbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-2-(2-pyridinylcarbonyl)benzoic acid is an organic compound with the molecular formula C13H8N2O5. It is a derivative of benzoic acid, featuring a nitro group at the third position and a pyridinylcarbonyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(2-pyridinylcarbonyl)benzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the nitration of 2-(2-pyridinylcarbonyl)benzoic acid using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-(2-pyridinylcarbonyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Amino-2-(2-pyridinylcarbonyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids and other oxidized products.
Scientific Research Applications
3-Nitro-2-(2-pyridinylcarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-2-(2-pyridinylcarbonyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyridinylcarbonyl group may facilitate binding to specific enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Similar structure but lacks the pyridinylcarbonyl group.
2-Nitrobenzoic acid: Nitro group at the second position instead of the third.
4-Nitrobenzoic acid: Nitro group at the fourth position.
3,5-Dinitrobenzoic acid: Two nitro groups at the third and fifth positions.
Uniqueness
3-Nitro-2-(2-pyridinylcarbonyl)benzoic acid is unique due to the presence of both the nitro and pyridinylcarbonyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H8N2O5 |
|---|---|
Molecular Weight |
272.21 g/mol |
IUPAC Name |
3-nitro-2-(pyridine-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C13H8N2O5/c16-12(9-5-1-2-7-14-9)11-8(13(17)18)4-3-6-10(11)15(19)20/h1-7H,(H,17,18) |
InChI Key |
MXQMGCHGGQTRII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















